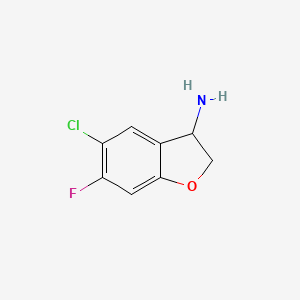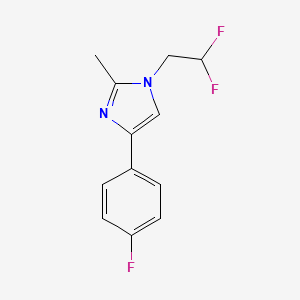
Benzyl (S)-5-(aminooxy)-2-((tert-butoxycarbonyl)amino)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (S)-5-(aminooxy)-2-((tert-butoxycarbonyl)amino)pentanoate is a compound that features a benzyl group, an aminooxy group, and a tert-butoxycarbonyl (Boc) protected amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-5-(aminooxy)-2-((tert-butoxycarbonyl)amino)pentanoate typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. This can be achieved through a catalyst-free, green protocol using glycerol as a solvent at room temperature . The Boc protection is essential to prevent unwanted side reactions during subsequent synthetic steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (S)-5-(aminooxy)-2-((tert-butoxycarbonyl)amino)pentanoate can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for deprotection of the Boc group , and various oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group using oxalyl chloride in methanol yields the free amine .
Applications De Recherche Scientifique
Benzyl (S)-5-(aminooxy)-2-((tert-butoxycarbonyl)amino)pentanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a building block in the synthesis of medicinally active compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzyl (S)-5-(aminooxy)-2-((tert-butoxycarbonyl)amino)pentanoate involves the reactivity of its functional groups. The aminooxy group can participate in nucleophilic substitution reactions, while the Boc-protected amino group can be selectively deprotected under mild conditions using oxalyl chloride . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl (S)-5-(aminooxy)-2-amino-pentanoate: Lacks the Boc protection, making it more reactive but less stable.
Benzyl (S)-5-(aminooxy)-2-(acetylamino)pentanoate: Features an acetyl group instead of Boc, offering different reactivity and protection characteristics.
Uniqueness
Benzyl (S)-5-(aminooxy)-2-((tert-butoxycarbonyl)amino)pentanoate is unique due to its combination of a benzyl group, an aminooxy group, and a Boc-protected amino group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
2102410-09-1 |
|---|---|
Formule moléculaire |
C17H26N2O5 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
benzyl (2S)-5-aminooxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C17H26N2O5/c1-17(2,3)24-16(21)19-14(10-7-11-23-18)15(20)22-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12,18H2,1-3H3,(H,19,21)/t14-/m0/s1 |
Clé InChI |
NSYBEIFJQFVIHO-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCCON)C(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCCON)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13051886.png)
![7-(3-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13051891.png)










